molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482145
M. Wt: 211.26 g/mol
InChI Key: KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” is a synthetic organic compound. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .


Synthesis Analysis

The synthesis of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The molecular structure of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for the synthesis of imidazo[1,2-b]pyrazole derivatives, highlighting their significance in chemical synthesis. The preparation of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives demonstrates the compound's versatility in synthetic chemistry. These derivatives were prepared by hydrazinolysis, indicating their potential utility in creating complex molecules for various applications (Pilgram, 1980). Furthermore, the crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole was determined, providing insights into its molecular geometry and potential interactions, which could influence its application in material science or drug design (Li, Yan, Jia, Jiong, Shao, Teng-fei, Zhao, Gui-long, Wang, Jian-wu, 2009).

Biological Activity Studies

Imidazo[1,2-b]pyrazole derivatives have been evaluated for various biological activities, indicating their potential in pharmaceutical research. A study on microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives of pyrazole revealed significant antimicrobial, antituberculosis, and antimalarial activities, suggesting their use in developing new therapeutic agents (Prasad, Anirudhdha G. Kalola, Manish P. Patel, 2018). This exploration highlights the compound's relevance in addressing global health challenges through the development of new drugs.

Methodological Innovations

The research on 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has also led to methodological advancements. For instance, the intermolecular aza-Wittig reaction facilitated the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing a novel approach to constructing complex heterocyclic structures that could have applications in medicinal chemistry and drug discovery (Barsy, Eman A. El-Rady, 2006).

Future Directions

The future directions for “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new drugs using the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising area of research .

properties

IUPAC Name

1-ethyl-7-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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